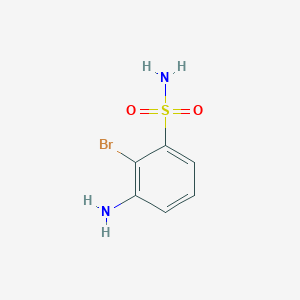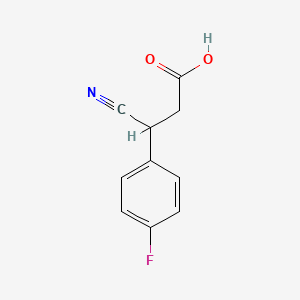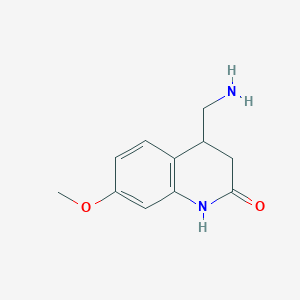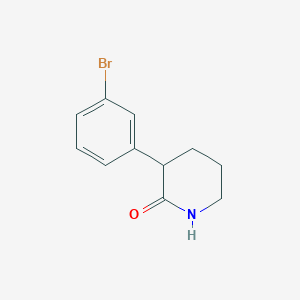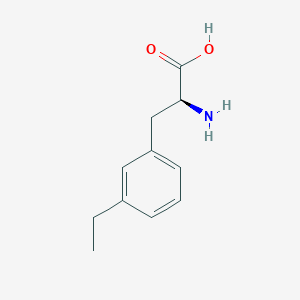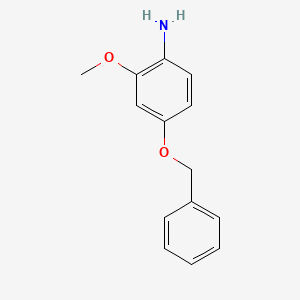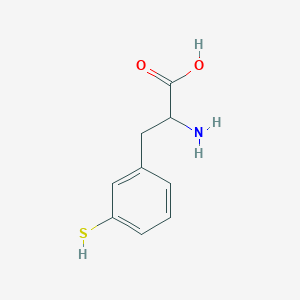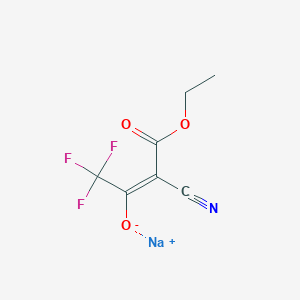
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium
描述
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium is a unique organofluorine compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties. This compound is characterized by the presence of a cyano group, an ethoxycarbonyl group, and three fluorine atoms attached to a propen-2-olate moiety, with sodium as the counterion. Its unique structure imparts significant reactivity and potential for diverse applications in organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Propen-2-olate Moiety: : The initial step involves the preparation of the propen-2-olate backbone. This can be achieved through the reaction of a suitable precursor, such as a trifluoromethyl ketone, with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
-
Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a cyanating agent, such as sodium cyanide (NaCN), under controlled conditions to ensure selective substitution.
-
Ethoxycarbonylation: : The ethoxycarbonyl group is introduced through an esterification reaction. This can be achieved by reacting the intermediate compound with ethyl chloroformate (ClCOOEt) in the presence of a base like triethylamine (Et3N).
-
Final Assembly and Purification: : The final step involves the assembly of the complete molecule and purification through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ethoxycarbonyl groups. Common nucleophiles include amines, alcohols, and thiols.
-
Electrophilic Addition: : The propen-2-olate moiety can undergo electrophilic addition reactions with electrophiles such as halogens, acids, and other electrophilic reagents.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4), while reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), ethyl chloroformate (ClCOOEt), triethylamine (Et3N).
Electrophilic Addition: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while electrophilic addition with halogens can produce halogenated derivatives.
科学研究应用
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium has several scientific research applications, including:
-
Organic Synthesis: : The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with fluorinated and cyano functionalities.
-
Pharmaceuticals: : Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorine and cyano groups for enhanced bioactivity and metabolic stability.
-
Materials Science: : The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as hydrophobicity and chemical resistance.
-
Biological Research: : In biological research, the compound is investigated for its potential as a biochemical probe and as a precursor for bioactive molecules.
作用机制
The mechanism of action of (E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium involves its interaction with molecular targets through its reactive functional groups. The cyano group can participate in nucleophilic and electrophilic interactions, while the ethoxycarbonyl group can undergo esterification and hydrolysis reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes.
相似化合物的比较
Similar Compounds
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Potassium: Similar structure but with potassium as the counterion.
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Lithium: Similar structure but with lithium as the counterion.
(E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Ammonium: Similar structure but with ammonium as the counterion.
Uniqueness
The uniqueness of (E)-1-cyano-1-ethoxycarbonyl-3,3,3-trifluoropropen-2-olate Sodium lies in its specific combination of functional groups and the presence of sodium as the counterion. This combination imparts distinct reactivity and solubility properties, making it particularly useful in applications where sodium salts are preferred.
属性
IUPAC Name |
sodium;(E)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3.Na/c1-2-14-6(13)4(3-11)5(12)7(8,9)10;/h12H,2H2,1H3;/q;+1/p-1/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKPLGHRINIQW-FXRZFVDSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)[O-])C#N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/[O-])/C#N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


